molecular formula C11H23N3 B12347970 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Cat. No.: B12347970
M. Wt: 197.32 g/mol
InChI Key: ICYWXLWILVJPFK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound also features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This combination of structural elements makes this compound an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with pyrrolidine-2-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. The compound is then purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like thionyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine: This compound has a methyl group instead of an ethyl group, which can affect its chemical properties and biological activities.

    1-Ethyl-4-(pyrrolidin-3-ylmethyl)piperazine: The position of the pyrrolidine ring attachment differs, leading to variations in reactivity and function.

    1-Ethyl-4-(pyrrolidin-2-yl)piperazine: Lacks the methyl group on the pyrrolidine ring, which can influence its overall structure and interactions.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

InChI

InChI=1S/C11H23N3/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11/h11-12H,2-10H2,1H3

InChI Key

ICYWXLWILVJPFK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2CCCN2

Origin of Product

United States

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